Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including fluorophenyl, trifluoromethoxybenzyl, and imidazolidinone moieties, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.
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Step 1: Formation of 2-(4-fluorophenyl)ethylamine
Reagents: 4-fluorobenzaldehyde, ethylamine
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of 2-(4-fluorophenyl)ethylamine.
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Step 2: Reaction with Formaldehyde
Reagents: 2-(4-fluorophenyl)ethylamine, formaldehyde
Conditions: The resulting amine is reacted with formaldehyde under specific conditions to form the desired intermediate.
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Step 3: Final Coupling Reaction
Reagents: The intermediate compound, this compound
Conditions: The final coupling reaction is performed under optimized conditions to yield the target compound.
Chemical Reactions Analysis
Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where specific groups can be replaced with other functional groups under suitable conditions.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: It has been investigated for its potential biological activities, including its effects on specific enzymes and pathways involved in disease development.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its stability and reactivity make it suitable for use in industrial processes, including the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate involves the inhibition of specific enzymes and pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Additionally, it inhibits specific signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.
Comparison with Similar Compounds
Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:
4-(4-{2-[(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares a similar fluorophenyl group and has been studied for its potential therapeutic applications.
4-Fluorobenzylamine: Another related compound, which has been used in various chemical reactions and industrial applications.
1-Ethynyl-4-fluorobenzene:
Properties
Molecular Formula |
C28H23F4N3O5S |
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Molecular Weight |
589.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C28H23F4N3O5S/c1-2-39-26(38)18-5-11-21(12-6-18)35-25(37)23(15-24(36)33-20-9-7-19(29)8-10-20)34(27(35)41)16-17-3-13-22(14-4-17)40-28(30,31)32/h3-14,23H,2,15-16H2,1H3,(H,33,36) |
InChI Key |
ZFASTTGYHXCZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)OC(F)(F)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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